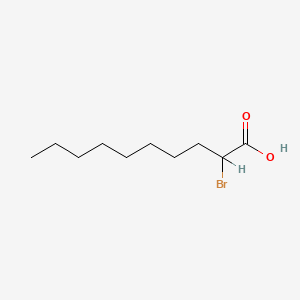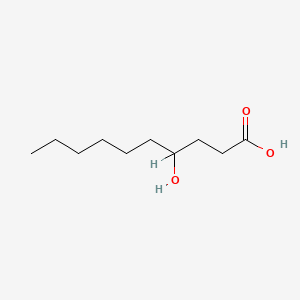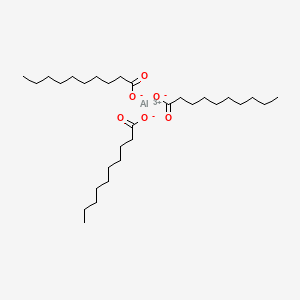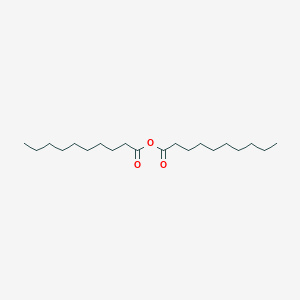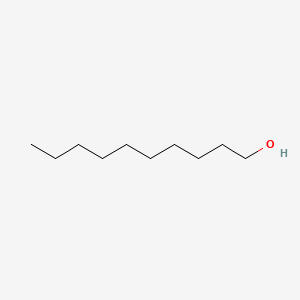
Decursina
Descripción general
Descripción
La decursina es un compuesto de piranocumarina de origen natural que se encuentra en las raíces de Angelica gigas, una planta nativa del este de Asia. Este compuesto ha llamado la atención debido a sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, anticancerígenas y neuroprotectoras .
Aplicaciones Científicas De Investigación
Química
Síntesis de derivados: La decursina sirve como precursor para la síntesis de varios derivados de cumarina con posibles aplicaciones farmacéuticas.
Biología
Regulación del ciclo celular: Se ha demostrado que la this compound induce la detención del ciclo celular y la apoptosis en las células cancerosas, lo que la convierte en un candidato prometedor para la terapia del cáncer.
Medicina
Antiinflamatorio: La this compound ha demostrado efectos antiinflamatorios significativos mediante la modulación de diversas vías inflamatorias.
Neuroprotección: La this compound tiene propiedades neuroprotectoras y se ha estudiado su potencial para tratar enfermedades neurodegenerativas.
Industria
Mecanismo De Acción
La decursina ejerce sus efectos a través de múltiples dianas moleculares y vías:
Inducción de la apoptosis: La this compound induce la apoptosis activando proteínas proapoptóticas y la cascada de caspasas, al tiempo que reduce la expresión de proteínas antiapoptóticas.
Detención del ciclo celular: La this compound provoca la detención del ciclo celular en la fase G1 al disminuir la expresión de quinasas dependientes de ciclinas y ciclinas.
Vías antiinflamatorias: La this compound modula diversas vías inflamatorias al inhibir moléculas y enzimas proinflamatorias.
Neuroprotección: La this compound protege las neuronas reduciendo el estrés oxidativo y la inflamación en el cerebro.
Safety and Hazards
Direcciones Futuras
Decursin is a promising natural compound, and its great potential for cancer prevention and treatment needs to be studied and explored in greater depth to support its move from the laboratory to the clinic . It is also a promising lead compound, and compounds modifying its structure and formulation form also have good anticancer effects .
Análisis Bioquímico
Biochemical Properties
Decursin exhibits potential anti-inflammatory activity by modulating various biochemical reactions. It interacts with growth factors such as vascular endothelial growth factor, transcription factors like signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells, cellular enzymes including matrix metalloproteinases cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C .
Cellular Effects
Decursin affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to affect cell proliferation, apoptosis, autophagy, angiogenesis, and metastasis .
Molecular Mechanism
Decursin exerts its effects at the molecular level through several mechanisms. It has the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reduces the expression of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra-large .
Temporal Effects in Laboratory Settings
It has been observed that Decursin can exert synergistic antitumor effects when used in combination with a number of common clinical anticancer drugs, enhancing chemotherapy sensitivity and reversing drug resistance in cancer cells .
Dosage Effects in Animal Models
The effects of Decursin vary with different dosages in animal models. For instance, in anticancer studies, the dosages of Decursin used ranged from 100–200mg/kg
Metabolic Pathways
Decursin is involved in various metabolic pathways. It has shown promising effects against hepatic cancers by modulation of metabolizing enzyme cytochrome P450 2J2 (CYP2J2) activity .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La decursina se puede sintetizar a través de diversas rutas químicas. Un método común implica la extracción de this compound de las raíces de Angelica gigas utilizando disolventes orgánicos como etanol o metanol. El extracto se purifica posteriormente mediante técnicas cromatográficas para aislar la this compound .
Métodos de producción industrial
La producción industrial de this compound suele implicar la extracción a gran escala de las raíces de Angelica gigas. Las raíces se secan, se muelen y se someten a una extracción con disolventes. El extracto bruto se purifica posteriormente mediante técnicas como la cromatografía líquida de alta resolución para obtener this compound pura .
Análisis De Reacciones Químicas
Tipos de reacciones
La decursina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar varios derivados oxidados.
Reducción: La reducción de la this compound puede producir decursinol, un compuesto relacionado con actividades biológicas similares.
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en el anillo de cumarina, para formar varios derivados sustituidos
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio para convertir la this compound en decursinol.
Sustitución: Las reacciones de sustitución suelen implicar reactivos como halógenos o agentes alquilantes en condiciones ácidas o básicas
Principales productos formados
Oxidación: Derivados oxidados de la this compound.
Reducción: Decursinol.
Sustitución: Varios derivados sustituidos de cumarina
Comparación Con Compuestos Similares
La decursina se suele comparar con otros compuestos de piranocumarina, como el decursinol angelato y el decursinol. Estas son algunas comparaciones clave:
Decursinol angelato: Al igual que la this compound, el decursinol angelato exhibe actividades antiinflamatorias y anticancerígenas.
Decursinol: El decursinol es una forma reducida de this compound y tiene actividades biológicas similares.
Otras piranocumarinas: La this compound destaca entre otras piranocumarinas por su combinación única de propiedades antiinflamatorias, anticancerígenas y neuroprotectoras
Compuestos Similares
- Decursinol angelato
- Decursinol
- This compound epóxido
- This compound oxim
- This compound dicetona
Las propiedades únicas de la this compound y sus diversas actividades biológicas la convierten en un compuesto de gran interés en la investigación científica y el desarrollo farmacéutico.
Propiedades
IUPAC Name |
[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] 3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKSFECWKQBVED-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974706 | |
| Record name | 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-25-6 | |
| Record name | (+)-Decursin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5928-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decursin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECURSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E95RTO3YQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


